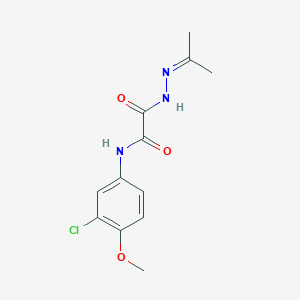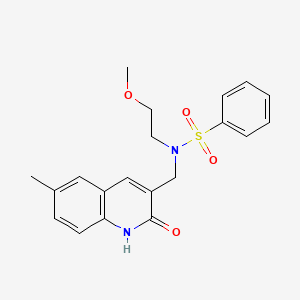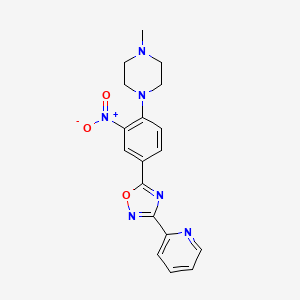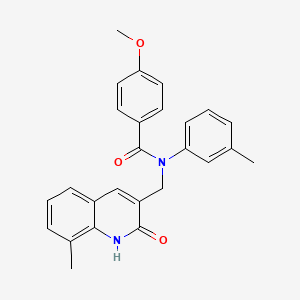
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide, also known as HMN-214, is a small molecule inhibitor that targets the mitotic kinesin Eg5. It has been studied extensively for its potential use in cancer treatment.
Wirkmechanismus
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide targets the mitotic kinesin Eg5, which is involved in the formation of the mitotic spindle during cell division. By inhibiting Eg5, this compound prevents the proper formation of the mitotic spindle, leading to cell cycle arrest and eventual cell death. This mechanism of action makes this compound a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide in lab experiments is its specificity for Eg5. This allows researchers to selectively target the mitotic spindle without affecting other cellular processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide. One direction is the development of more soluble analogs of this compound that can be administered in vivo. Another direction is the study of the potential use of this compound in combination with other chemotherapeutic agents. Additionally, the study of the neuroprotective effects of this compound could lead to its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide involves several steps. The first step is the synthesis of 3-amino-8-methylquinoline, which is then reacted with 4-methoxybenzoyl chloride to form 4-methoxy-N-(8-methylquinolin-3-yl)benzamide. This compound is then reacted with formaldehyde and m-toluidine to form this compound, or this compound.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. This compound has also been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and cisplatin. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-6-4-9-22(14-17)28(26(30)19-10-12-23(31-3)13-11-19)16-21-15-20-8-5-7-18(2)24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOYHXZEFOUEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

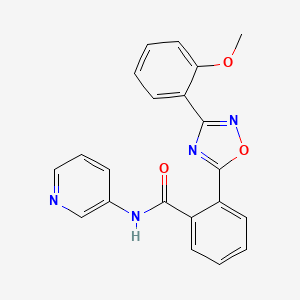

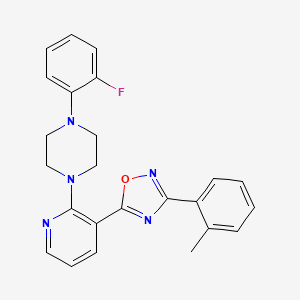
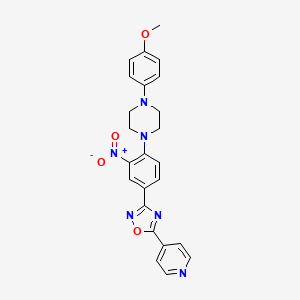
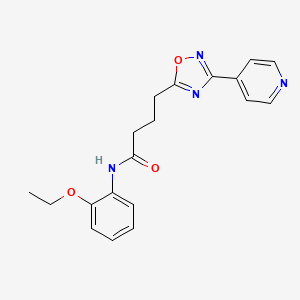
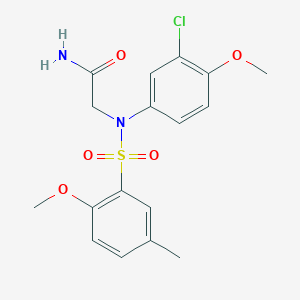
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7703133.png)
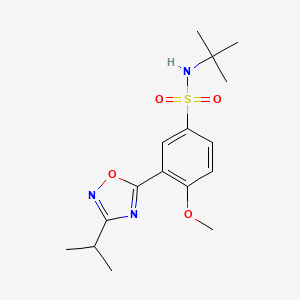


![N-ethyl-2-methyl-5-[(2-phenoxyphenyl)sulfamoyl]benzamide](/img/structure/B7703156.png)
